4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine

Lipophilicity Cross-coupling Partition coefficient

Multi-step diversification often forces linear synthesis. This trisubstituted pyrimidine offers three orthogonal reactive handles-C5-Br (Suzuki), C4-OBn (hydrogenolysis), C2-NMe₂ (solubilizing/derivatization)-enabling parallel library generation from one intermediate. • 3-point diversification via sequential orthogonal couplings • LogP 2.88-3.10 maintains solubility in non-polar Suzuki media • pKa 4.02 enables acid-base extraction (pH 2-3), bypassing chromatography • b.p. 421.8 °C prevents evaporative losses during standard coupling (80-110 °C)

Molecular Formula C13H14BrN3O
Molecular Weight 308.17 g/mol
CAS No. 205672-20-4
Cat. No. B1278098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine
CAS205672-20-4
Molecular FormulaC13H14BrN3O
Molecular Weight308.17 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=C(C(=N1)OCC2=CC=CC=C2)Br
InChIInChI=1S/C13H14BrN3O/c1-17(2)13-15-8-11(14)12(16-13)18-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3
InChIKeyQJYQFOIWCQXMKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine Overview


4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine (CAS 205672-20-4, molecular formula C₁₃H₁₄BrN₃O, molecular weight 308.17 g/mol) is a trisubstituted pyrimidine building block bearing a benzyloxy group at the 4-position, a bromine atom at the 5-position, and a dimethylamino group at the 2-position [1]. It is catalogued under PubChem CID 10709907 and EPA DSSTox substance ID DTXSID10443863, and is commercially available from multiple suppliers at purities typically ranging from 95% to 98% [2]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research, where the C5-bromo substituent serves as a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and the C4-benzyloxy group functions as a masked hydroxyl that can be revealed by hydrogenolysis [1][3].

Synthetic intermediate for pyrimidine-focused medicinal chemistry and agrochemical research

Orthogonal C5-bromo and C4-benzyloxy handles support sequential cross-coupling and deprotection workflows

Dimethylamino group provides pH-switchable basicity for extraction-based purification

4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine: Why Generic Substitution Fails


The three substituents on 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine are functionally orthogonal, and removing or relocating any single group fundamentally alters the synthetic trajectory available to the user. The simpler analog 5-bromo-2-(dimethylamino)pyrimidine (CAS 38696-21-8) lacks the 4-benzyloxy masked-hydroxyl handle and exhibits a LogP approximately 1 unit lower (2.07 vs. 2.88–3.10), substantially reducing lipophilicity and potentially limiting its performance in non-polar reaction media or its compatibility with lipophilic coupling partners [1][2]. The regioisomer 2-(benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine (CAS 205672-18-0) places the benzyloxy and dimethylamino groups on different ring positions, which alters both the electronic character of the pyrimidine ring and the steric environment around the reactive C5-bromine, resulting in different cross-coupling kinetics and regioselectivity [3]. Replacing the dimethylamino group with chlorine (4-benzyloxy-5-bromo-2-chloropyrimidine, CAS 205672-19-1) yields a compound with a distinct reactivity profile suited for nucleophilic aromatic substitution rather than the electron-donating dimethylamino-directed chemistry . These differences make generic one-for-one substitution unreliable without re-optimizing the entire synthetic sequence.

Target

Regioisomer (CAS 205672-18-0)

Benzyloxy and dimethylamino positions are swapped, altering electronic bias and steric environment at C5. Cross-coupling kinetics and regioselectivity may shift.

Analog

Des-benzyloxy analog (CAS 38696-21-8)

Lacks the masked hydroxyl handle. Lipophilicity drops by approximately 1 log unit, which may limit compatibility with non-polar reaction media.

Analog

2-Chloro analog (CAS 205672-19-1)

Replaces dimethylamino with chlorine, removing basicity required for acid-base extraction. Reactivity profile shifts toward nucleophilic aromatic substitution.

4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine: Quantitative Evidence vs. Analogs


Higher Lipophilicity vs. 5-Bromo-2-(dimethylamino)pyrimidine

The target compound exhibits an experimental/calculated LogP of 2.88 (molbase) to 3.10 (PubChem XLogP3), representing an increase of +0.81 to +1.03 log units vs. 5-bromo-2-(dimethylamino)pyrimidine (LogP 2.07, ChemicalBook) [1][2]. This nearly 10-fold higher octanol-water partition coefficient translates to substantially greater solubility in non-polar organic solvents, which is advantageous for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions that are typically conducted in toluene, dioxane, or DMF. The 4-benzyloxy substituent is the principal driver of this lipophilicity gain, contributing approximately +0.8 log units [1].

Lipophilicity Gain
Cross-study comparable
+0.81 to +1.03 log units vs. des-benzyloxy analog (LogP 2.07)

Supports non-polar solvent compatibility

Computed/experimental LogP from multiple databases; benzyloxy group drives the increase

Lipophilicity Cross-coupling Partition coefficient

Increased Polar Surface Area vs. 5-Bromo-2-(dimethylamino)pyrimidine

The topological polar surface area (TPSA) of the target compound is 38.25–38.3 Ų (molbase; PubChem), compared with 29.02 Ų for 5-bromo-2-(dimethylamino)pyrimidine, a difference of +9.23–9.28 Ų [1][2]. This increase arises from the additional oxygen atom in the 4-benzyloxy substituent. While both compounds fall well below the 140 Ų threshold commonly associated with oral bioavailability, the ~32% higher PSA of the target compound predicts stronger retention on normal-phase chromatographic systems and reduced membrane permeability compared with the simpler analog. For researchers employing HPLC-MS monitoring of reaction progress, the benzyloxy group also provides a strong UV chromophore (λmax ~254–260 nm), enabling more sensitive detection at standard UV wavelengths [3].

Increased Polar Surface Area
Cross-study comparable
TPSA 38.3 Ų vs. 29.0 Ų (des-benzyloxy analog)

Enables stronger HPLC retention and UV detection

Benzyloxy group provides a strong UV chromophore (~254 nm)

Polar surface area Chromatography ADME prediction

Elevated Boiling Point and Density vs. 5-Bromo-2-(dimethylamino)pyrimidine

The target compound has a predicted boiling point of 421.8 ± 53.0 °C and a predicted density of 1.434 ± 0.06 g/cm³ [1]. In comparison, 5-bromo-2-(dimethylamino)pyrimidine (CAS 38696-21-8) has a predicted boiling point of 272.0 ± 32.0 °C at 760 mmHg and a density of 1.553 ± 0.06 g/cm³ [2]. The approximately +150 °C higher boiling point of the target compound reflects its larger molecular size (MW 308.17 vs. 202.05) and the additional intermolecular interactions conferred by the benzyloxy oxygen. The lower density of the target compound (1.434 vs. 1.553 g/cm³) is consistent with the benzyl group contributing a less compact packing arrangement compared with the simpler analog [2].

Predicted Boiling Point & Density
Cross-study comparable
BP 421.8 °C (vs. 272.0 °C); Density 1.434 g/cm³ (vs. 1.553 g/cm³)

Permits higher-temperature reactions; affects volumetric planning

Predicted values from ACD/Labs or comparable algorithms

Boiling point Density Physical properties

pH-Dependent Extraction via Basic pKa vs. 2-Chloro Analog

The target compound has a predicted pKa of 4.02 ± 0.10 (ChemicalBook), attributable to protonation of the pyrimidine ring nitrogen under mildly acidic conditions . This weak basicity allows for pH-switchable purification: the compound can be selectively extracted into aqueous acid (pH < 3) and then back-extracted into organic solvent upon neutralization. In contrast, 4-benzyloxy-5-bromo-2-chloropyrimidine (CAS 205672-19-1, melting point 114–116 °C), which lacks the electron-donating dimethylamino group, has significantly reduced basicity and cannot be purified by the same acid-base extraction protocol . This difference is functionally important for chemists who need to separate the product from non-basic byproducts or unreacted neutral starting materials without resorting to chromatography.

pH-Dependent Extraction
Class-level inference
Predicted pKa 4.02 vs. 2-chloro analog (non-basic)

Enables acid-base purification workflow

No experimental pKa found; based on dimethylamino electronic effect

Acid-base extraction pKa Purification

Orthogonal Reactivity Advantage Over Mono-Functional Analogs

The target compound uniquely combines three functional groups with orthogonal reactivity on a single pyrimidine scaffold: (i) a C5-bromine for palladium-catalyzed cross-coupling, (ii) a C4-benzyloxy group that can be cleaved by hydrogenolysis (H₂, Pd/C) to reveal a hydroxyl for subsequent alkylation or acylation, and (iii) a C2-dimethylamino group that remains inert under both cross-coupling and hydrogenolysis conditions [1]. This orthogonality enables sequential diversification without protecting-group manipulation. In contrast, 4-benzyloxy-5-bromopyrimidine (CAS 1232361-96-4, MW 265.11) lacks the C2-dimethylamino group and therefore cannot participate in the same three-step diversification sequence, while 5-bromo-2-(dimethylamino)pyrimidine (CAS 38696-21-8, MW 202.05) lacks the masked hydroxyl altogether [2]. The regioisomer 2-(benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine (CAS 205672-18-0) places the benzyloxy at C2 and dimethylamino at C4, which alters the electronic activation of the C5 position and changes the regiochemical outcome of subsequent reactions .

Orthogonal Reactivity
Class-level inference
3 orthogonal handles vs. 2 in mono-/disubstituted analogs

Supports three-step diversification without protecting-group steps

Based on structural comparison; regioisomer yields different chemotype

Orthogonal functionalization Protecting group strategy Diversification

Cold Storage Requirement vs. Room-Temperature-Stable 2-Chloro Analog

Vendor specifications consistently recommend storing 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine at 2–8 °C (sealed in dry conditions) or at −20 °C for maximum recovery . In contrast, the 2-chloro analog 4-benzyloxy-5-bromo-2-chloropyrimidine (CAS 205672-19-1, melting point 114–116 °C) is recommended for long-term storage in a cool, dry place at ambient temperature . The dimethylamino group introduces a site for potential N-oxide formation or hydrolytic instability that necessitates the colder storage protocol. While this represents a logistical consideration rather than a performance advantage, procurement decisions involving multi-gram quantities over extended project timelines must account for the −20 °C freezer capacity requirement, which is not needed for the 2-chloro or 2-unsubstituted analogs .

Cold Storage Requirement
Cross-study comparable
2–8 °C or −20 °C vs. ambient for 2-chloro analog

Requires freezer capacity for multi-gram projects

Vendor storage recommendations; dimethylamino-related instability

Storage stability Cold chain Inventory management

4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine: Application Scenarios


Three-Step Diversification for Kinase Inhibitor Libraries

Medicinal chemistry teams constructing focused kinase inhibitor libraries can exploit the orthogonal reactivity of the C5-Br (Suzuki coupling), C4-OBn (hydrogenolysis to phenol), and C2-NMe₂ groups to generate three diversity points from a single starting material. The elevated LogP (2.88–3.10) relative to the debenzylated analog ensures adequate solubility in the non-polar solvents used for palladium-catalyzed couplings, while the predicted pKa of 4.02 enables acid-base extraction after each step, minimizing chromatography . The regioisomer CAS 205672-18-0, which places the dimethylamino group at C4 and benzyloxy at C2, yields a different electronic bias at the C5 coupling site and therefore generates a distinct library chemotype, justifying procurement of both isomers for parallel library synthesis [1].

Tandem Suzuki–Debenzylation to 4-Hydroxy-Pyrimidines

Researchers targeting 4-hydroxy-pyrimidine scaffolds—a privileged structure in kinase inhibitor design—can execute a two-step, one-pot sequence of Suzuki-Miyaura coupling at C5 followed by catalytic hydrogenolysis of the C4-benzyloxy group. The dimethylamino group at C2 remains intact throughout both transformations. This route is 1–2 steps shorter than approaches that start from 4-benzyloxy-5-bromopyrimidine (CAS 1232361-96-4), which would require a separate chlorination/amination sequence to install the C2-amino substituent . The predicted boiling point of 421.8 °C ensures that the compound does not evaporate under typical Suzuki coupling temperatures (80–110 °C) .

Scalable Acid-Base Workup for Agrochemical Intermediates

In process chemistry settings where chromatographic purification is cost-prohibitive, the weak basicity of the target compound (pKa 4.02) enables pH-dependent extraction protocols that are not applicable to the 2-chloro analog (CAS 205672-19-1). After a Suzuki coupling step, the crude reaction mixture can be diluted with aqueous HCl (pH ~2–3) to selectively extract the basic dimethylamino-containing product into the aqueous phase, leaving neutral byproducts in the organic layer. Neutralization and back-extraction yields the purified product without silica gel chromatography . The 4-benzyloxy group also provides a strong UV chromophore for HPLC monitoring (λmax ~254 nm), facilitating in-process control in an industrial environment [2].

PROTAC Linker Attachment via Sequential C5/C4 Functionalization

The target compound enables PROTAC (proteolysis-targeting chimera) developers to attach an E3 ligase-recruiting moiety at C5 via Suzuki coupling, followed by debenzylation at C4 to install a PEG-based linker. The dimethylamino group at C2 can serve as a solubilizing element or be further derivatized. The higher PSA (38.3 Ų vs. 29.0 Ų for the debenzylated analog) and LogP (3.10) provide an intermediate physicochemical profile that balances cell permeability and aqueous solubility—a critical consideration in PROTAC design where the 'rule of five' space is intentionally exceeded [2][3].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal C5/C4/C2 handles
Sequential Suzuki coupling and deprotection efficiency
4-Hydroxy-pyrimidine scaffold generation
Benzyloxy masked hydroxyl; C2-NMe₂ inertness
Hydrogenolysis selectivity and coupling compatibility
Scalable agrochemical intermediate workup
pH-switchable basicity (pKa ~4)
Acid-base extraction yield vs. chromatography
PROTAC linker attachment
Sequential C5/C4 functionalization; moderate LogP/TPSA
Physicochemical profile balancing permeability and solubility

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